シノブフォテニン

概要

説明

5-ヒドロキシ-N,N,N-トリメチルトリプタミニウムは、一般的に5-ヒドロキシトリプタミン四級アミンとして知られており、窒素を含む有機分子です。これは、気分の調節、睡眠、その他の生理学的プロセスにおいて重要な役割を果たす神経伝達物質であるセロトニンの四級アミンアナログです。 この化合物は、特定の植物や動物の分泌物、例えば、一部のカエルやヒキガエルの皮膚に自然に存在します .

科学的研究の応用

5-Hydroxy-N,N,N-trimethyltryptammonium has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of quaternary amines in various chemical reactions.

Safety and Hazards

Bufotenine is classified as a highly flammable liquid and vapor, and it causes serious eye irritation . Ingestion of Bufotenine has resulted in several reported cases of poisoning, some of which resulted in death . The acute toxicity of Bufotenine in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .

作用機序

5-ヒドロキシ-N,N,N-トリメチルトリプタミニウムの作用機序は、セロトニン受容体、特に5-HT3受容体との相互作用を伴います。この受容体は、化合物が活性化されると、ナトリウムやカリウムなどのイオンが細胞膜を横切って流れることを可能にするリガンド依存性イオンチャネルです。 このイオン流は、神経の興奮性や神経伝達物質の放出の変化など、さまざまな下流効果をもたらします .

類似化合物の比較

5-ヒドロキシ-N,N,N-トリメチルトリプタミニウムは、ブフォテニンやブフォテニジンなどの他のセロトニンアナログと構造的に類似しています。これは、独特の薬理学的特性を与える四級アンモニウム構造が特徴です。

ブフォテニン: セロトニンの第一アミンアナログで、精神活性作用が知られています。

ブフォテニジン: ブフォテニンに似ていますが、トリメチルアンモニウム基を持っているため、5-HT3受容体に対する選択的アゴニストとなります

シロシビンとシロシン: これらの化合物は、幻覚性キノコに含まれており、構造的に類似していますが、置換パターンと精神活性作用が異なります.

生化学分析

Biochemical Properties

Bufoteninium plays a significant role in biochemical reactions due to its structural similarity to serotonin. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and serotonin receptors. Bufoteninium is metabolized by MAO, which deaminates it to produce 5-hydroxyindoleacetic acid. This interaction is crucial as it determines the compound’s psychoactive effects and duration of action .

Cellular Effects

Bufoteninium affects various cell types and cellular processes. It influences cell signaling pathways by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding alters gene expression and cellular metabolism, leading to changes in neurotransmitter release and neuronal activity. Bufoteninium’s impact on cell function includes modulation of mood, perception, and cognition .

Molecular Mechanism

The molecular mechanism of bufoteninium involves its interaction with serotonin receptors and inhibition of serotonin reuptake. Bufoteninium binds to the 5-HT2A receptor, activating intracellular signaling cascades that result in altered gene expression and neurotransmitter release. Additionally, bufoteninium inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bufoteninium change over time due to its stability and degradation. Bufoteninium is relatively stable under controlled conditions but can degrade when exposed to light and heat. Long-term studies have shown that bufoteninium can have lasting effects on cellular function, including persistent changes in gene expression and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of bufoteninium vary with different dosages in animal models. Low doses of bufoteninium can induce mild psychoactive effects, while higher doses can lead to more pronounced changes in behavior and perception. At very high doses, bufoteninium can cause toxic effects, including convulsions and respiratory distress. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy .

Metabolic Pathways

Bufoteninium is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase. The enzyme deaminates bufoteninium to produce 5-hydroxyindoleacetic acid, which is then excreted in the urine. This metabolic pathway is crucial for regulating the compound’s psychoactive effects and duration of action .

Transport and Distribution

Bufoteninium is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its psychoactive effects. Bufoteninium interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues .

Subcellular Localization

The subcellular localization of bufoteninium is primarily within the cytoplasm and synaptic vesicles of neurons. Bufoteninium’s activity and function are influenced by its localization, as it needs to be in proximity to serotonin receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing bufoteninium to specific cellular compartments .

準備方法

5-ヒドロキシ-N,N,N-トリメチルトリプタミニウムの合成は、通常、セロトニンまたはその誘導体の四級化を伴います。一般的な方法の1つには、水酸化ナトリウムなどの塩基の存在下で、セロトニンとヨウ化メチルを反応させることが含まれます。 この反応により、四級アンモニウム塩が生成されます . 工業生産方法は、同様の合成ルートを含みますが、より高い収量と純度のために最適化されており、しばしば再結晶やクロマトグラフィーなどの高度な精製技術を使用します .

化学反応の分析

5-ヒドロキシ-N,N,N-トリメチルトリプタミニウムは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、対応するキノンを生成するために酸化することができます。

還元: 還元反応は、これを第一アミン形に戻すことができます。

置換: これは、特に四級アンモニウム基で、求核置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます

科学研究への応用

5-ヒドロキシ-N,N,N-トリメチルトリプタミニウムは、いくつかの科学研究への応用があります。

化学: これは、さまざまな化学反応における四級アミンの挙動を研究するためのモデル化合物として使用されます。

生物学: この化合物は、セロトニン受容体、特に高い親和性と選択性を持つ5-HT3受容体を扱う研究で使用されています.

類似化合物との比較

5-Hydroxy-N,N,N-trimethyltryptammonium is structurally similar to other serotonin analogs such as bufotenin and bufotenidine. it is unique in its quaternary ammonium structure, which imparts distinct pharmacological properties:

Bufotenin: A primary amine analog of serotonin, known for its psychoactive effects.

Bufotenidine: Similar to bufotenin but with a trimethylammonium group, making it a selective agonist for the 5-HT3 receptor

Psilocybin and Psilocin: These compounds are found in psychedelic mushrooms and have structural similarities but differ in their substitution patterns and psychoactive properties.

特性

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYGARYIJIZXGW-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209469 | |

| Record name | Bufotenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60657-23-0 | |

| Record name | Bufotenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufotenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

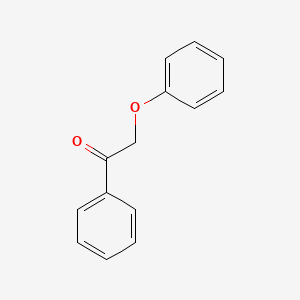

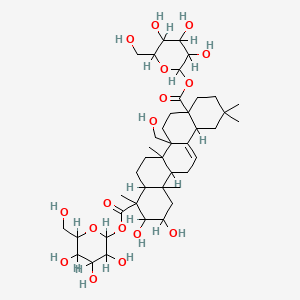

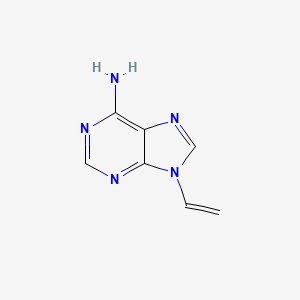

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cinobufotenine and how does it compare to related compounds like serotonin?

A1: Cinobufotenine acts as a non-selective serotonin receptor agonist, meaning it binds to and activates different subtypes of serotonin receptors [, ]. While it shares structural similarities with serotonin (5-hydroxytryptamine), cinobufotenine exhibits significantly lower potency on the rat fundus strip, a common model for studying serotonin activity. Cinobufotenine demonstrates less than one-thousandth of the activity of 5-hydroxytryptamine in this model []. Furthermore, cinobufotenine displays varying degrees of activity on different smooth muscle preparations compared to coryneine, the quaternary derivative of dopamine [].

Q2: The chemical structure of cinobufotenine seems to be important for its activity. What modifications impact its effects?

A2: The presence and position of the hydroxyl group in cinobufotenine are crucial for its activity. Replacing the hydroxyl group with a methoxy group drastically reduces its potency, even leading to antagonistic effects on the frog rectus abdominis muscle []. This highlights the importance of the hydroxyl group for receptor binding and activation.

Q3: Can you elaborate on the differences in pharmacological effects observed between cinobufotenine and its close relative, virido-bufotenine B?

A3: While both compounds are structurally similar, virido-bufotenine B, isolated from the European green toad (Bufo viridis viridis), exhibits significantly lower pressor activity compared to cinobufotenine []. This difference might be attributed to subtle structural variations affecting their interaction with receptors or differences in their pharmacokinetic profiles.

Q4: Ch'an Su, the dried venom of the Chinese toad, contains cinobufotenine among other active compounds. How does cinobufotenine contribute to the overall pharmacological effects of Ch'an Su?

A4: Cinobufotenine, as a component of Ch'an Su, contributes to its overall effect profile by acting as a pressor agent, primarily through vasoconstriction and cardiac stimulation []. Its potency is estimated to be about one-tenth that of epinephrine chloride. Furthermore, cinobufotenine enhances the tone of isolated intestines and uteri and exhibits a mild miotic effect when applied topically to the eyes of rabbits and cats [].

Q5: Research on cinobufotenine often utilizes different animal models. Why is this necessary and what can these models tell us?

A5: The use of various animal models, such as frogs, guinea pigs, and rats, is crucial for understanding the pharmacological effects of cinobufotenine across different species and physiological systems [, ]. This comparative approach allows researchers to assess the compound's activity on different muscle tissues and organ systems, providing a more comprehensive understanding of its potential therapeutic applications and limitations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)

![N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide](/img/structure/B1211916.png)

![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1211924.png)